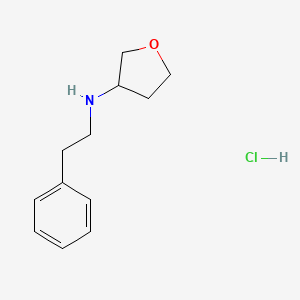

N-(2-phenylethyl)oxolan-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-phenylethyl)oxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)6-8-13-12-7-9-14-10-12;/h1-5,12-13H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSMALLDUVENEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Substituted Tetrahydrofuran-3-Amines: A Comparative Study of N-Phenethyl and N-Benzyl Analogs

Abstract

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its favorable physicochemical properties and synthetic accessibility make it an attractive core for the development of novel therapeutic agents.[3] This guide provides an in-depth technical analysis of two key N-substituted derivatives of the tetrahydrofuran-3-amine core: N-(2-phenylethyl)oxolan-3-amine and N-benzyltetrahydrofuran-3-amine. While specific data on these exact molecules are sparse, this document leverages established principles of organic synthesis and medicinal chemistry to present a comparative framework for their preparation, characterization, and potential applications. We will explore the nuances of synthetic strategies, delve into the predicted physicochemical and metabolic differences imparted by the N-phenethyl versus the N-benzyl substituent, and provide detailed, actionable protocols for their synthesis via reductive amination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the tetrahydrofuran-3-amine scaffold in their discovery programs.

Introduction: The Tetrahydrofuran-3-Amine Scaffold in Drug Discovery

The tetrahydrofuran motif is a five-membered cyclic ether that is a common structural feature in a wide range of biologically active compounds.[1] Its inclusion in a molecule can influence solubility, metabolic stability, and receptor-binding interactions. The introduction of an amine functionality at the 3-position of the THF ring creates a versatile scaffold, tetrahydrofuran-3-amine, which serves as a valuable building block for generating libraries of compounds with diverse pharmacological profiles.

The N-substituent on the amine plays a critical role in defining the biological activity of the final compound. The choice between an N-phenethyl and an N-benzyl group, while seemingly subtle, can have profound effects on a molecule's properties. The N-benzyl group introduces a phenyl ring directly attached to the nitrogen via a methylene linker, while the N-phenethyl group adds an additional carbon to this linker. This seemingly minor structural modification can significantly alter the compound's flexibility, lipophilicity, and metabolic fate.[4]

This guide will use N-(2-phenylethyl)oxolan-3-amine and N-benzyltetrahydrofuran-3-amine as case studies to illustrate these differences and provide a comprehensive understanding of the N-substituted tetrahydrofuran-3-amine chemical space.

Synthesis of N-Substituted Tetrahydrofuran-3-Amines

The most direct and widely applicable method for the synthesis of N-substituted tetrahydrofuran-3-amines is the reductive amination of tetrahydrofuran-3-one.[5][6] This one-pot reaction involves the condensation of the ketone with a primary amine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.

General Reaction Scheme

The general synthetic pathway is depicted below:

Caption: General workflow for reductive amination.

Key Experimental Considerations

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[7] It is mild, selective for iminium ions over ketones, and does not reduce other sensitive functional groups. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.[6]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations using NaBH(OAc)₃.[7]

-

pH Control: The formation of the iminium ion is typically favored under slightly acidic conditions. The addition of a small amount of acetic acid can catalyze the reaction, particularly with less reactive ketones or amines.

Detailed Experimental Protocols

2.3.1. Synthesis of N-benzyltetrahydrofuran-3-amine

Materials:

-

Tetrahydrofuran-3-one

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) for extraction

Procedure:

-

To a solution of tetrahydrofuran-3-one (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.

-

Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-benzyltetrahydrofuran-3-amine.[8]

2.3.2. Synthesis of N-(2-phenylethyl)oxolan-3-amine

Materials:

-

Tetrahydrofuran-3-one

-

2-Phenylethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) for extraction

Procedure:

-

Follow the same procedure as for N-benzyltetrahydrofuran-3-amine, substituting 2-phenylethylamine (1.1 eq) for benzylamine.

Comparative Analysis: N-Phenethyl vs. N-Benzyl Substituents

The choice between a phenethyl and a benzyl substituent can significantly impact the physicochemical and pharmacological properties of the resulting molecule.

Physicochemical Properties

| Property | N-benzyltetrahydrofuran-3-amine | N-(2-phenylethyl)oxolan-3-amine | Rationale |

| Molecular Weight | 177.25 g/mol [8] | 191.27 g/mol | Addition of a -CH₂- group. |

| Predicted LogP | Lower | Higher | Increased carbon count leads to higher lipophilicity. |

| Basicity (pKa of conjugate acid) | Predicted to be slightly more basic | Predicted to be slightly less basic | The electron-withdrawing inductive effect of the phenyl ring is more pronounced in the benzyl derivative due to closer proximity to the nitrogen.[9] |

| Flexibility | More constrained | More flexible | The additional C-C single bond in the phenethyl group allows for more conformational freedom. |

Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter in drug development. The N-benzyl and N-phenethyl groups are susceptible to different metabolic pathways.

-

N-dealkylation: Both N-benzyl and N-phenethyl groups can be removed by cytochrome P450 enzymes through N-dealkylation. The rate of this process can be influenced by the steric and electronic environment around the nitrogen atom.

-

Oxidation: The benzylic position of the N-benzyl group is susceptible to oxidation to form a carbinolamine intermediate, which can then lead to dealkylation. The N-phenethyl group can undergo oxidation at the benzylic and other positions of the ethyl linker.

Caption: Potential metabolic pathways.

Pharmacological Implications

The structural differences between the N-benzyl and N-phenethyl substituents can lead to distinct pharmacological profiles.

-

Receptor Binding: The increased flexibility of the N-phenethyl group may allow for optimal interactions with a receptor binding pocket that the more rigid N-benzyl group cannot achieve. Conversely, the constrained nature of the N-benzyl group might be advantageous for binding to a more defined pocket.

-

Selectivity: The subtle changes in shape and electronics can influence the selectivity of a compound for different receptor subtypes. For example, in the context of opioid receptors, N-phenethyl substitution has been shown to convert selective µ-opioid receptor ligands into dual µ/δ-opioid receptor agonists.[4]

Characterization Techniques

A comprehensive characterization of the synthesized compounds is essential to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the molecules. Key signals to identify include the protons and carbons of the tetrahydrofuran ring and the N-substituent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of the secondary amine.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Conclusion and Future Directions

N-(2-phenylethyl)oxolan-3-amine and N-benzyltetrahydrofuran-3-amine represent two fundamental variations of the N-substituted tetrahydrofuran-3-amine scaffold. This guide has provided a comprehensive overview of their synthesis, a comparative analysis of their key properties, and detailed experimental protocols. The choice between these two substituents can have a significant impact on the resulting molecule's physicochemical properties, metabolic stability, and pharmacological activity.

Future research in this area could focus on:

-

Expanding the N-substituent library: Synthesizing and evaluating a broader range of N-substituted tetrahydrofuran-3-amines to build a more comprehensive structure-activity relationship (SAR) understanding.

-

Chiral synthesis: Developing stereoselective syntheses to access enantiomerically pure N-substituted tetrahydrofuran-3-amines, as different enantiomers often exhibit distinct pharmacological profiles.

-

Biological evaluation: Screening these compounds against a variety of biological targets to identify novel therapeutic applications for this versatile scaffold.

By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the chemical space of N-substituted tetrahydrofuran-3-amines and unlock their potential for the development of new and improved therapeutics.

References

- Royal Society of Chemistry. (n.d.). Synthesis.

- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PMC.

- Organic Syntheses Procedure. (n.d.).

- Paradisi, F. (2024). Green Chemistry. BORIS Portal.

- Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.

- Chemical Properties of N-Benzyl-2-phenethylamine (CAS 3647-71-0). (n.d.). Cheméo.

- CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine. (n.d.). Google Patents.

- CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran. (n.d.). Google Patents.

- Kandinska, M. I., Kozekov, I. D., & Palamareva, M. D. (2006). Synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. PubMed.

- N-benzyl-1-phenylethylamine | C15H17N | CID 519427. (n.d.). PubChem.

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

- (PDF) Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: Molecular similarity search, chemocentric target profiling, and experimental evidence. (n.d.). ResearchGate.

- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed.

- Pharmacological Significance of Synthetic Heterocycles Scaffold: A Review. (n.d.).

- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). R Discovery.

- N-benzyltetrahydrofuran-3-amine 95% | CAS: 162851-40-3. (2026). AChemBlock.

- (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI.

- Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (n.d.).

- (PDF) Synthesis of substituted N'-(3-oxo-1,3-diphenylpropyl)isonicotinohydrazide and evaluation of their antimicrobial activities. (2026). ResearchGate.

- Pharmacological significance of the furan scaffold in drug discovery. (n.d.). Benchchem.

- N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. (n.d.). PMC.

- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform.

- Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal.

- Kareem, A. (2020). Amines: Naming and Physical Properties. Al-Mustansiriyah University.

- Custom Amine Synthesis Services. (n.d.). BOC Sciences.

- N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. (n.d.). PMC.

- Comparing acidic strengths between benzylammonium ion and phenol. (2021).

- Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.

- N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioi. (n.d.). ScienceOpen.

- Synthesis of (+)-N-(1-phenylethyl)acetamide. (n.d.). PrepChem.com.

- WO2010058206A1 - Method for making phenylethylamine compounds. (n.d.). Google Patents.

- In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. (n.d.). springermedizin.de.

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scienceopen.com [scienceopen.com]

- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. N-benzyltetrahydrofuran-3-amine 95% | CAS: 162851-40-3 | AChemBlock [achemblock.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Chemical synonyms for N-(2-phenylethyl)oxolan-3-amine hydrochloride

An In-depth Technical Guide to the Nomenclature, Identification, and Analysis of N-(2-phenylethyl)oxolan-3-amine hydrochloride

Introduction

In the landscape of drug discovery and chemical research, precise molecular identification is the bedrock of reproducible science. The compound this compound, a substituted amine derivative, serves as an excellent case study for the critical importance of unambiguous nomenclature. While seemingly straightforward, its name represents a specific constitution and connectivity that can be easily confused with various structural isomers and related analogs.

This guide moves beyond a simple list of synonyms. For a molecule of this specificity, which is not a widely commercialized product, a list of established "common names" is often non-existent. Instead, this document provides a comprehensive framework for its identification. As a senior application scientist, the goal is to equip researchers with the tools to name, synthesize, and, most importantly, analytically verify this compound with confidence. We will deconstruct its chemical name, explore systematic identifiers, differentiate it from related molecules, and outline the synthetic and analytical methodologies required to ensure its structural integrity.

Section 1: Deconstructing the Core Chemical Identity

The foundation of identifying any chemical entity lies in understanding its systematic name and the structure it represents.

Systematic IUPAC Name Analysis

The name This compound precisely describes the molecular architecture:

-

oxolan-3-amine : This is the parent structure. "Oxolane" is the IUPAC preferred name for a five-membered saturated heterocyclic ether, more commonly known as tetrahydrofuran (THF). The "-3-amine" suffix indicates that an amino group (-NH₂) is attached to the 3rd carbon of the oxolane ring.

-

N-(2-phenylethyl) : This prefix indicates that a 2-phenylethyl group (-CH₂CH₂C₆H₅) is substituted onto the nitrogen atom of the parent amine.

-

hydrochloride : This denotes that the molecule is present as a hydrochloride salt. The basic amine group has been protonated by hydrochloric acid (HCl) to form a positively charged ammonium ion, with chloride (Cl⁻) as the counter-ion. This salt form typically enhances water solubility and crystalline stability, which is advantageous for handling and formulation.[1]

Key Chemical Identifiers

For a compound that may lack a dedicated CAS Registry Number due to its novelty or limited commercial availability, other systematic identifiers are crucial for database searches and unambiguous communication.

| Identifier Type | Value | Description |

| IUPAC Name | N-(2-phenylethyl)oxolan-3-amine;hydrochloride | The systematic name based on IUPAC nomenclature rules. |

| Alternative Name | N-(tetrahydrofuran-3-yl)-2-phenylethanamine hydrochloride | Naming the compound as a substituted phenethylamine. Phenethylamine is a common scaffold in medicinal chemistry.[2] |

| Molecular Formula | C₁₂H₁₈ClNO | Derived by counting the atoms in the structure. |

| Molecular Weight | 227.73 g/mol | The sum of the atomic weights of all atoms in the formula. |

| Canonical SMILES | C1C(OC1)NCCc2ccccc2.Cl | A line notation for encoding molecular structures. |

| InChI | InChI=1S/C12H17NO.ClH/c14-10-6-11-15-12(10)9-8-13-7-5-4-2-1-3-4;/h1-5,10,13H,6-9,11-12,14H2;1H | The IUPAC International Chemical Identifier, a non-proprietary standard. |

| InChIKey | YZYXPGHZYQLXOL-UHFFFAOYSA-N | A hashed, fixed-length version of the InChI for database lookups. |

Section 2: Distinguishing from Structural Isomers and Analogs

A primary challenge in sourcing or synthesizing N-(2-phenylethyl)oxolan-3-amine is the existence of numerous isomers where the same atoms are connected differently. Initial database searches often yield these related, but distinct, molecules. Understanding these differences is critical to avoid costly errors in research.

Key Distinctions:

-

N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine : This molecule has a different carbon skeleton.[1] The oxolane ring is attached to the carbon adjacent to the nitrogen, not to the nitrogen itself via a different carbon. It also contains an N-ethyl group instead of an N-phenylethyl group on the oxolane amine.

-

2-(oxolan-3-yl)-1-phenylethan-1-amine : Here, the connectivity is reversed. The amine is on the phenylethyl portion of the molecule, and the oxolane acts as a substituent on the adjacent carbon.

-

Tetrahydrofuran Fentanyl : While containing both a phenylethyl and a tetrahydrofuran (oxolane) moiety, this is a much more complex molecule with a piperidine core and is classified as an opioid.[3] Its relationship is purely superficial based on the presence of similar functional groups.

Section 3: Synthetic Pathway and Methodologies

The synthesis of secondary amines like N-(2-phenylethyl)oxolan-3-amine is commonly achieved through reductive amination. This process involves the reaction of a primary amine with a ketone to form an imine intermediate, which is then reduced to the desired secondary amine. The final step involves salt formation to yield the hydrochloride.

Experimental Protocol: Reductive Amination

This protocol is a representative method. Researchers should optimize conditions based on laboratory-specific reagents and equipment.

-

Reaction Setup : To a solution of oxolan-3-one (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 2-phenylethylamine (1.05 eq).[4][5]

-

Imine Formation : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reduction : Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. This reagent is selective for imines in the presence of ketones.[6]

-

Reaction Monitoring : Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the imine and starting materials.

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification : Purify the crude free base amine using flash column chromatography on silica gel.

-

Salt Formation : Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Isolation : Collect the resulting white precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final this compound salt.

Section 4: Analytical Verification and Quality Control

Confirming the identity and purity of the synthesized compound is the most critical step. A multi-pronged analytical approach ensures that the material matches the desired structure and is free of significant impurities, especially isomeric ones.

Protocol: LC-MS for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for verifying the molecular weight of the target compound.

-

Sample Preparation : Prepare a stock solution of the hydrochloride salt at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). Further dilute to a working concentration of ~1-10 µg/mL.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate.

-

Flow Rate : 0.3-0.5 mL/min.

-

Column Temperature : 40 °C.

-

-

Mass Spectrometer Conditions :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Analysis Mode : Full Scan.

-

Scan Range : m/z 50-500.

-

-

Data Analysis : Look for the protonated molecular ion [M+H]⁺ for the free base. For C₁₂H₁₇NO, the expected monoisotopic mass is 191.13. Therefore, the primary ion of interest will be at m/z 192.14 . The presence of this ion confirms that the compound has the correct molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguously confirming the connectivity and distinguishing between isomers. Key expected signals for ¹H NMR would include:

-

A multiplet corresponding to the 5 aromatic protons of the phenyl group.

-

Distinct signals for the two -CH₂- groups of the ethyl linker.

-

Complex multiplets for the protons on the oxolane ring, with the proton on the carbon bearing the nitrogen (C3) being a key diagnostic signal.

-

A broad signal for the N-H proton (often exchanges with D₂O).

Comparing the obtained spectrum to predicted spectra and the spectra of potential isomers is the definitive method for structural confirmation.

Conclusion

The identification of this compound transcends a simple search for synonyms. It requires a systematic, analytical approach rooted in a firm understanding of chemical nomenclature, synthetic strategy, and modern analytical techniques. For researchers and drug developers, the ability to differentiate this specific molecule from its close isomers is paramount. By leveraging systematic identifiers like InChI and SMILES, proposing logical synthetic routes, and employing rigorous verification methods such as LC-MS and NMR, scientists can proceed with confidence in the identity and quality of their materials, ensuring the integrity and reproducibility of their research.

References

-

PubChem - NIH. Oxolan-3-amine | C4H9NO | CID 3365553. Available from: [Link]

-

Brindisi M, et al. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Available from: [Link]

-

PubChem - NIH. Bis(2-phenylethyl)amine hydrochloride | C16H20ClN | CID 2749885. Available from: [Link]

-

PubChem - NIH. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075. Available from: [Link]

-

International Journal of Applied Pharmaceutics. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Available from: [Link]

-

US EPA. CAS Registry - List Details - SRS. Available from: [Link]

-

PrepChem.com. Synthesis of 2-phenylethylamine hydrochloride. Available from: [Link]

-

Al-Ghananeem, A.M., et al. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. AAPS PharmSciTech. Available from: [Link]

-

Basit, A., et al. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Available from: [Link]

- Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.

-

Stella, V.J., et al. Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

-

MicroSolv Technology Corporation. NITROSAMINE IMPURITY ASSAY BY HPLC. Available from: [Link]

-

Organic Syntheses Procedure. β-PHENYLETHYLAMINE. Available from: [Link]

-

Kim, H., et al. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Pharmaceutics. Available from: [Link]

-

University of Illinois Urbana-Champaign. Research could enable assembly line synthesis of prevalent amine-containing drugs. Available from: [Link]

-

Li, J., et al. Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Molecules. Available from: [Link]

-

International Journal of Pharmaceutical Sciences. Pro-Drug Development. Available from: [Link]

Sources

- 1. N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride | 92321-73-8 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Phenylethylamine Tetrahydrofuran Derivatives

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy.[1][2] It is estimated that between 70% and 90% of new chemical entities (NCEs) in the drug development pipeline are poorly soluble, presenting a major hurdle for formulation and clinical success.[2] The phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of neurologically active agents.[3] Structural modification of this core is a key strategy for optimizing drug-like properties. This guide provides a comprehensive technical overview of the solubility profile of phenylethylamine derivatives incorporating a tetrahydrofuran (THF) moiety. The inclusion of the polar, aprotic THF ring is a rational design strategy aimed at modulating the physicochemical properties of the parent molecule.[4][5]

This document delves into the fundamental principles governing solubility, details robust experimental and computational methodologies for its assessment, and explores strategies for its enhancement. By synthesizing theoretical knowledge with practical, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing phenylethylamine-based therapeutics.

Chapter 1: The Intersection of Molecular Structure and Physicochemical Reality

1.1 The Phenylethylamine Core: A Privileged Scaffold

The 2-phenylethylamine structure is a recurring motif in a multitude of natural products and synthetic drugs, most notably as the backbone for endogenous catecholamines like dopamine and norepinephrine.[3] Its derivatives are explored for a vast range of therapeutic applications, including stimulants, antidepressants, and psychedelics.[6] However, the inherent lipophilicity of the phenyl group can often lead to poor aqueous solubility, a significant challenge in drug development.[7][8]

1.2 Solubility: A Gatekeeper for Bioavailability

Solubility, defined as the maximum amount of a substance that can be dissolved in a solvent at equilibrium, is a pivotal factor in the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.[9][10] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream.[11] Insufficient solubility can lead to low and erratic bioavailability, hindering a compound's progression through the development pipeline and dooming an otherwise potent candidate to failure.[2][11] Therefore, early and accurate assessment of solubility is paramount to de-risk projects and conserve resources.[9]

1.3 The Tetrahydrofuran (THF) Moiety: A Strategic Modification

Tetrahydrofuran (THF) is a versatile, polar aprotic solvent known for its ability to dissolve a wide range of compounds.[4][5] In medicinal chemistry, incorporating a THF ring into a molecule is a design strategy to enhance solubility and modulate other drug-like properties. The oxygen atom in the THF ring can act as a hydrogen bond acceptor, improving interactions with water molecules.[12] This strategic inclusion can disrupt molecular crystal packing and introduce a favorable polar component, thereby aiming to improve the overall solubility profile of the parent phenylethylamine scaffold.[13]

Chapter 2: Fundamental Principles of Solubility

The solubility of a compound is not a static value but is influenced by a dynamic interplay of intrinsic molecular properties and extrinsic environmental factors. Understanding these principles is crucial for interpreting experimental data and guiding molecular design.

2.1 Key Physicochemical Factors

-

pH and pKa: The solubility of ionizable compounds, such as the basic amine in phenylethylamine, is highly dependent on pH.[8][10] The pKa of the amine dictates its ionization state at a given pH. In an acidic environment (pH < pKa), the amine will be protonated, forming a more water-soluble salt.[8]

-

Polarity and Lipophilicity (LogP): A molecule's solubility is a balance between its ability to interact with the solvent (water) and the strength of its own intermolecular interactions. The lipophilicity, often quantified as the octanol-water partition coefficient (LogP), describes this balance. While some lipophilicity is required for membrane permeation, excessive lipophilicity (high LogP) generally correlates with lower aqueous solubility.[6]

-

Crystal Lattice Energy: For a solid to dissolve, energy must be expended to overcome the forces holding the molecules together in the crystal lattice. Stronger intermolecular interactions (e.g., in a highly stable crystal polymorph) result in higher lattice energy and lower solubility.[14]

-

Particle Size and Surface Area: Decreasing the particle size of a solid increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[7][11][14] This is a key principle behind formulation techniques like micronization and nanotization.[11]

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[8][11]

Diagram: Factors Influencing Solubility

The following diagram illustrates the key molecular and environmental factors that collectively determine the solubility of a phenylethylamine tetrahydrofuran derivative.

Caption: Key intrinsic and extrinsic factors governing the aqueous solubility of a drug candidate.

Chapter 3: A Multi-Tiered Approach to Solubility Assessment

A robust solubility assessment strategy employs a phased approach, using high-throughput screening in early discovery to triage compounds and more resource-intensive methods in lead optimization to generate definitive data for formulation development.[9][15]

3.1 Tier 1: Kinetic Solubility for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic solvent (typically DMSO) stock into an aqueous buffer.[9][16] It is a measure of a compound's propensity to precipitate under non-equilibrium conditions.

-

Causality Behind the Choice: In early drug discovery, speed and compound economy are critical. Kinetic assays are high-throughput and require minimal material, making them ideal for screening large libraries of compounds to quickly identify potential solubility liabilities.[9][15][16]

-

Self-Validating System: The protocol includes a positive control (e.g., Nicardipine, a known low-solubility compound) and a negative control (buffer with DMSO only) to ensure the assay is performing correctly.[10] The detection of precipitation serves as the direct readout.

-

Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Dispensing: Add the DMSO solutions to a clear 96- or 384-well microplate.

-

Aqueous Addition: Rapidly add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells. The final DMSO concentration should be kept low (e.g., <2% v/v) to minimize its solubilizing effect.

-

Incubation: Shake the plate for a defined period (e.g., 1.5-2 hours) at a constant temperature (e.g., 25°C).

-

Detection: Measure the turbidity (light scattering) of each well using a plate reader at a specific wavelength (e.g., 620 nm).[15]

-

Analysis: The kinetic solubility is determined as the highest concentration at which the turbidity does not exceed a predefined threshold above the background, indicating the onset of precipitation.

Caption: High-throughput workflow for determining kinetic solubility via turbidimetry.

3.2 Tier 2: Thermodynamic Solubility for Lead Optimization

Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent at equilibrium with its solid phase.[10][17]

-

Causality Behind the Choice: This is the "gold standard" for solubility measurement.[18] As a compound progresses, this precise value is essential for guiding formulation development, interpreting results from other in vitro and in vivo assays, and for regulatory submissions.[9][16] It reflects the real-world scenario where a solid drug form must dissolve.

-

Self-Validating System: The protocol requires a long incubation time to ensure equilibrium is reached. The presence of undissolved solid material at the end of the experiment visually confirms that a saturated solution was achieved. Analysis is typically performed by a quantitative method like HPLC-UV or LC-MS, which provides high specificity and accuracy.[16][17]

-

Preparation: Add an excess amount of the solid test compound (crystalline powder is preferred) to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid is critical to ensure equilibrium is reached with the solid state.

-

Incubation: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[15][16]

-

Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Prepare a calibration curve of the test compound in the analysis solvent (e.g., acetonitrile/water).

-

Analysis: Dilute an aliquot of the clear, saturated supernatant and analyze its concentration using a validated HPLC-UV or LC-MS/MS method against the calibration curve.[16]

-

Calculation: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Caption: Step-by-step workflow for the "gold standard" shake-flask thermodynamic solubility assay.

3.3 Tier 3: In Silico Prediction for Early Design

Computational models offer a rapid, cost-effective way to estimate solubility before a compound is even synthesized.[1][19] These methods use molecular descriptors to build Quantitative Structure-Property Relationship (QSPR) models or employ machine learning algorithms trained on large datasets of experimentally determined solubilities.[1][20]

-

Causality Behind the Choice: In the design phase, in silico models allow for the virtual screening of thousands of potential structures.[1] This helps prioritize synthetic efforts towards compounds with a higher probability of possessing favorable solubility profiles, saving significant time and resources.[2]

Chapter 4: Structure-Solubility Relationship (SSR) - A Case Study

To illustrate the impact of structural modifications on solubility, consider the following hypothetical data for a series of phenylethylamine tetrahydrofuran derivatives. The core structure is modified at the R1 position (on the phenyl ring) and the R2 position (on the THF ring).

| Compound ID | R1 (Phenyl) | R2 (THF) | Kinetic Solubility (µM, pH 7.4) | Thermodynamic Solubility (µg/mL, pH 7.4) | Predicted LogS |

| PEA-THF-01 | H | H | 150 | 45 | -3.5 |

| PEA-THF-02 | 4-Cl | H | 45 | 12 | -4.2 |

| PEA-THF-03 | 4-OH | H | > 200 | 95 | -3.1 |

| PEA-THF-04 | H | 3-OH | > 200 | 120 | -2.9 |

| PEA-THF-05 | 4-Cl | 3-OH | 90 | 30 | -3.8 |

Analysis of Structure-Solubility Trends:

-

Impact of Lipophilic Substitution: Comparing PEA-THF-01 and PEA-THF-02 , the addition of a lipophilic chloro group at the R1 position significantly decreases both kinetic and thermodynamic solubility. This is an expected outcome, as it increases the overall LogP of the molecule.

-

Impact of Hydrophilic Substitution: The introduction of a hydroxyl group, a potent hydrogen bond donor and acceptor, dramatically improves solubility. In PEA-THF-03 (on the phenyl ring) and PEA-THF-04 (on the THF ring), the solubility is substantially higher than the parent compound PEA-THF-01 . The effect is most pronounced in PEA-THF-04 , suggesting that placing the hydrophilic group on the flexible THF ring may be a more effective strategy for disrupting crystal packing and enhancing solvation.

-

Combined Effects: In PEA-THF-05 , the beneficial effect of the hydroxyl group at R2 partially mitigates the negative impact of the chloro group at R1. The resulting solubility is higher than the chloro-analogue (PEA-THF-02 ) but lower than the parent compound (PEA-THF-01 ). This demonstrates the additive nature of substituent effects on solubility.

Chapter 5: Strategies for Solubility Enhancement

When a promising compound exhibits poor solubility, several strategies can be employed. These can be broadly categorized into physicochemical modifications of the molecule itself or formulation-based approaches.[7]

5.1 Physicochemical Modifications

-

Salt Formation: For ionizable compounds like phenylethylamines, forming a salt (e.g., a hydrochloride salt) is often the most effective and straightforward method to increase aqueous solubility.[21] The ionic nature of the salt form readily dissociates in water.

-

Co-crystals: Engineering co-crystals involves combining the active pharmaceutical ingredient (API) with a benign co-former molecule in the same crystal lattice. This can disrupt the API's self-association, leading to a different solid form with improved solubility and dissolution properties.

-

Prodrugs: A prodrug approach involves chemically modifying the API to attach a hydrophilic promoiety (e.g., a phosphate ester).[7] This modified, more soluble version is administered and then cleaved in vivo by enzymes to release the active parent drug.

5.2 Formulation Strategies

-

Use of Co-solvents: Solubilization can be increased by adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous medium.[7]

-

Surfactants and Micelles: Surfactants can form micelles in which the hydrophobic core encapsulates the poorly soluble drug, while the hydrophilic shell interacts with the aqueous environment, increasing the overall solubility.[7]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the lipophilic part of the drug from water.[7]

Conclusion

The solubility of phenylethylamine tetrahydrofuran derivatives is a complex but manageable parameter in drug discovery. A thorough understanding of the underlying physicochemical principles, coupled with a systematic, multi-tiered assessment strategy, is essential for success. Early-stage kinetic screening allows for the rapid identification of liabilities, while later-stage thermodynamic measurements provide the definitive data required for candidate advancement. The structure-solubility relationships derived from these studies provide invaluable feedback for medicinal chemists to rationally design next-generation compounds with optimized ADME profiles. By integrating molecular design, robust experimental evaluation, and strategic formulation, the challenges posed by poor solubility can be overcome, paving the way for the development of effective new medicines.

References

- Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). Vertex AI Search.

- Jouyban, A., & Acree Jr., W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences.

- In silico prediction models for solubility and membrane permeability in cell-based assays. (n.d.).

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Giménez, D., et al. (2020). ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. PLOS ONE.

- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.

- Predictive modeling for solubility and bioavailability enhancement. (2024). Veranova.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.

- Bergström, C. A., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

- Aqueous Solubility Assays. (2025).

- Improving solubility and accelerating drug development. (n.d.). Veranova.

- Phenylethylamine. (n.d.). Solubility of Things.

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- solubility experimental methods.pptx. (n.d.). SlideShare.

- 4 Factors Affecting Solubility Of Drugs. (2022). Drug Delivery Leader.

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- Determination of Solubility by Gravimetric Method. (n.d.). Mustaqbal University College.

- Study of some basic factors influencing the solubility of small-molecule inhibitors. (n.d.).

- Phenethylamine. (n.d.). Wikipedia.

- 1-Phenethylamine. (n.d.).

- Phenethylamine hydrochloride. (n.d.). Solubility of Things.

- (S)-1-Phenylethylamine. (n.d.). CymitQuimica.

- 2-Phenylethylamine. (2023). American Chemical Society.

- Phenethylamine. (n.d.).

- Phenethylamine = 99 64-04-0. (n.d.). Sigma-Aldrich.

- (R)-(+)-1-Phenylethylamine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- Explore the advantages of tetrahydrofuran products. (2024). Company News.

- Tetrahydrofuran (THF)

- Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. (2025). Guangzhou Kangyang Chemical Co., Ltd..

- Synthetic method of phenylethylamine. (2014).

- Novel Data on the Effect of Tetrahydrofuran as an Organic Co-Modifier in RP-HPLC. (2025).

- Tetrahydrofuran (THF). (n.d.). Common Organic Chemistry.

- Garrido, N. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals (Basel).

- Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. The Royal Society of Chemistry.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery [kangyangintl.com]

- 5. Tetrahydrofuran (THF) [commonorganicchemistry.com]

- 6. Phenethylamine - Wikipedia [en.wikipedia.org]

- 7. veranova.com [veranova.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. ascendiacdmo.com [ascendiacdmo.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. enamine.net [enamine.net]

- 17. ovid.com [ovid.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. solubilityofthings.com [solubilityofthings.com]

Advanced Pharmacophore Modeling of Tetrahydrofuran-3-amine Derivatives

Topic: Pharmacophore Modeling of Tetrahydrofuran-3-amine Derivatives Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary

The tetrahydrofuran-3-amine (THF-3-amine) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical chiral building block for fragment-based drug discovery (FBDD) and lead optimization.[1] Its value lies in its ability to project hydrogen bond donors (amine) and acceptors (ether oxygen) in defined spatial vectors while maintaining a low molecular weight and high metabolic stability.

This guide details the technical workflow for generating high-confidence pharmacophore models for THF-3-amine derivatives. Unlike rigid aromatic scaffolds, the THF ring introduces specific challenges related to conformational flexibility (pseudorotation) and stereochemical dependence. We synthesize protocols for both Ligand-Based (e.g., Triple Uptake Inhibitors) and Structure-Based (e.g., HIV-1 Protease Inhibitors) approaches.[1]

Structural & Conformational Dynamics

Before modeling, one must understand the energetic landscape of the scaffold. The THF ring is not planar; it undergoes pseudorotation , alternating between Envelope (

The Pharmacophoric Signature

The THF-3-amine moiety offers three distinct interaction features that must be encoded in any model:

-

H-Bond Acceptor (HBA): The cyclic ether oxygen. Crucial for backbone amide interactions (e.g., Asp/Ile in proteases).[1]

-

H-Bond Donor (HBD) / Cation: The C3-amine. At physiological pH, this is often protonated, serving as a positive ionizable feature.[1]

-

Chiral Vector: The (S) or (R) configuration at C3 dictates the exit vector of the substituent, acting as a steric gatekeeper.

Conformational Analysis Protocol

Standard rigid-body docking fails with THF derivatives due to ring puckering.

-

Challenge: The energy barrier between envelope conformers is low (< 5 kcal/mol).

-

Solution: Perform a systematic conformational search specifically sampling the pseudorotational circuit.

-

Tooling: Use QM-based methods (e.g., DFT B3LYP/6-31G*) or high-quality force fields (OPLS3e) to generate an energy ensemble before pharmacophore generation.[1]

Workflow 1: Ligand-Based Pharmacophore Modeling

Case Context: Design of Triple Uptake Inhibitors (TUIs) for depression (Serotonin/Norepinephrine/Dopamine transporters).[1]

When the target structure is flexible or unknown, ligand-based modeling relies on the superposition of active analogs.[3]

Dataset Preparation

-

Curate Actives: Select THF-3-amine derivatives with

nM. -

Stereochemical Split: Separate (3S) and (3R) isomers. Do not mix enantiomers in the initial training set; they likely bind distinct sub-pockets or adopt mirrored poses.

-

Conformer Generation: Generate max 50 conformers per ligand, energy window = 10 kcal/mol.

Alignment & Feature Extraction

The goal is to identify the Common Feature Hypothesis .

-

Anchor Point: The basic nitrogen (amine) usually serves as the primary alignment atom due to its ionic interaction with conserved aspartates in monoamine transporters.

-

Vector Alignment: Align the centroid of the THF ring to map hydrophobic enclosure, while allowing the ether oxygen to float within a 2.0 Å tolerance sphere (accounting for ring puckering).

Validation (Decoy Sets)

A model is only as good as its ability to discriminate.

-

Decoy Generation: Generate 50 inactive molecules for every 1 active. Decoys must match the MW and LogP of the actives but lack the specific THF-3-amine topology (e.g., use acyclic ethers or pyrrolidines as decoys to test scaffold specificity).

-

Metric: Optimize for the Enrichment Factor (

).

Workflow 2: Structure-Based Pharmacophore Modeling

Case Context: HIV-1 Protease Inhibitors (e.g., Darunavir analogs).[1]

Here, the THF-3-amine is often a P2-ligand, where the ether oxygen hydrogen bonds with the backbone amides of Asp29 or Asp30.

The "Bis-THF" Insight

While this guide focuses on the mono-THF-3-amine, lessons from Darunavir (containing a bis-THF moiety) are critical.[1] The pharmacophore must enforce a specific directional constraint on the ether oxygen.

-

Interaction: The oxygen accepts a H-bond from the protein backbone.

-

Constraint: Use a Projected Point feature. Do not just map the oxygen atom; map the location of the donor hydrogen on the protein. This accounts for the specific angle required for optimal orbital overlap (

lone pairs).

Exclusion Volumes

The C3-substituent (attached to the amine) often fits into a hydrophobic pocket.

-

Load the Protein-Ligand complex.

-

Generate Exclusion Spheres (radius 1.5 Å) on all protein atoms within 4 Å of the ligand.

-

This defines the "Shape" of the pocket, ensuring that any virtual hits fit the steric constraints of the S2 subsite.

Visualized Workflows (Graphviz)[1]

Comprehensive Modeling Pipeline

The following diagram illustrates the decision matrix for selecting between Ligand-Based and Structure-Based approaches for this specific scaffold.

Caption: Decision tree for modeling THF-3-amine derivatives, highlighting the divergence between ligand-superposition and receptor-cavity mapping.

Pharmacophoric Map of (S)-THF-3-amine

This diagram visualizes the specific spatial arrangement of features for the (S)-enantiomer, which is often the bioactive form in antiviral applications.

Caption: Spatial relationship map for (S)-THF-3-amine. The distance between the Ether O and Amine N is the primary pharmacophoric fingerprint.

Quantitative Data & Validation Standards

When reporting your model, summarize the fit scores and enrichment factors. The table below represents a standard validation output for a THF-based model targeting a monoamine transporter.

| Metric | Description | Target Value (Good Model) |

| Sensitivity (Se) | Ability to detect true actives. | |

| Specificity (Sp) | Ability to discard inactives. | |

| Enrichment Factor (EF 1%) | Concentration of actives in top 1% of hits.[1] | |

| RMSD (Alignment) | Geometric deviation of the THF ring atoms. | |

| Feature Tolerance | Radius allowed for HBA/HBD features. | 1.5 - 2.0 Å (Allows for puckering) |

Experimental Protocol: Step-by-Step

Phase 1: Ligand Preparation (The Foundation)[1]

-

Sketch: Draw the (3S)-tetrahydrofuran-3-amine core.

-

Protonation: Set pH to 7.4. The primary amine (

) will be protonated ( -

Minimize: Use a steepest descent algorithm (e.g., 1000 steps) to remove steric clashes.

Phase 2: Pharmacophore Generation (MOE/LigandScout Style)

-

Import Set: Load your training set (e.g., 10 actives, 30 inactives).[1]

-

Align: Perform a "Flexible Alignment".

-

Constraint: Force the Ether Oxygen atoms to overlap.

-

Constraint: Force the Amine Nitrogen atoms to overlap.

-

-

Consensus: Identify features present in

of actives. -

Refinement:

-

If the model retrieves too many false positives, add an Exclusion Volume representing the "other side" of the ring where substituents are not tolerated.

-

If the model misses actives, increase the radius of the Ether HBA feature to 2.2 Å to account for the

conformational shift.

-

Phase 3: Virtual Screening[1]

-

Database: Screen a commercial library (e.g., ZINC, Enamine) filtered for the THF substructure.[1]

-

Fit Score: Rank hits by geometric fit.

-

Visual Inspection: Manually verify that the ring puckering of the hit matches the low-energy conformation of the query.

References

-

Development of Pharmacophore Model and Asymmetric Synthesis of Novel Tetrahydrofuran Derivatives Enroute to Triple Uptake Inhibitors. Source: National Institutes of Health (PMC) / Vertex AI Search URL:[1][Link]

-

Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Source: National Institutes of Health (PMC) URL:[1][Link]

-

New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. Source: The Journal of Physical Chemistry A (ACS) URL:[Link][1]

-

Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Source: RSC Medicinal Chemistry (PMC) URL:[1][Link][1]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Source: PubMed URL:[1][Link]

Sources

Methodological & Application

Using N-(2-phenylethyl)oxolan-3-amine as a secondary amine building block

Application Note: Strategic Utilization of N-(2-phenylethyl)oxolan-3-amine in Medicinal Chemistry

Executive Summary

N-(2-phenylethyl)oxolan-3-amine (also known as N-phenethyltetrahydrofuran-3-amine) represents a high-value secondary amine building block that bridges the gap between lipophilic pharmacophores and polar solubility modulators. By combining the classic phenethylamine motif (privileged scaffold in GPCR ligands) with a tetrahydrofuran (oxolane) ring, this molecule offers a strategic "scaffold hop" from traditional pyrrolidines or piperidines.

This guide provides validated protocols for utilizing this building block in high-throughput library synthesis, specifically focusing on Amide Coupling and Nucleophilic Aromatic Substitution (

Physicochemical Profile & Rational Design

The strategic value of this building block lies in its ability to modulate Lipophilic Efficiency (LipE) .

-

The "Ether Effect": Replacing a methylene unit (in a cyclopentyl analog) with an ether oxygen (oxolane) typically lowers cLogP by ~1.0–1.5 units while maintaining sp3 character. This improves metabolic stability by blocking potential oxidation sites on the ring.

-

The Phenethyl Anchor: This moiety provides strong

-

Table 1: Comparative Physicochemical Properties (Calculated)

| Property | N-(2-phenylethyl)oxolan-3-amine | Cyclopentyl Analog | Pyrrolidine Analog |

| Formula | |||

| MW | 207.29 | 205.32 | 203.30 |

| cLogP | ~1.9 | ~3.2 | ~2.4 |

| TPSA | 21.3 | 12.0 | 12.0 |

| H-Bond Acceptors | 2 (N, O) | 1 (N) | 1 (N) |

Decision Logic: Reaction Pathway Selection

The secondary amine nitrogen is moderately hindered due to the branching at the 3-position of the oxolane ring. Selection of the coupling strategy depends on the electrophile's reactivity.

Figure 1: Decision tree for selecting the optimal synthetic pathway based on electrophile properties.

Protocol A: High-Efficiency Amide Coupling

Context: This protocol is optimized for attaching the building block to carboxylic acid cores (e.g., for fragment elaboration). The use of HATU is preferred over EDC/HOBt due to the lower reactivity of the secondary amine.

Reagents:

-

Substrate: Carboxylic Acid Core (1.0 equiv)

-

Amine: N-(2-phenylethyl)oxolan-3-amine (1.2 equiv)

-

Coupling Agent: HATU (1.2 – 1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M – 0.2 M)

Step-by-Step Methodology:

-

Activation: In a dried scintiallation vial or round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow/orange. Stir for 10 minutes to form the activated ester (O-At ester).

-

Amine Addition: Add N-(2-phenylethyl)oxolan-3-amine (1.2 equiv).

-

Note: If the amine is supplied as a hydrochloride salt, increase DIPEA to 4.0 equiv.

-

-

Reaction: Stir at RT for 2–16 hours.

-

Monitoring: Monitor by LC-MS. The secondary amine is less nucleophilic than a primary amine; if conversion is <50% after 4 hours, heat to 40°C.

-

-

Workup (High Throughput):

-

Dilute with EtOAc.

-

Wash 2x with sat.

, 1x with Water, 1x with Brine. -

Dry over

and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH gradient) or Reverse Phase Prep-HPLC.

Troubleshooting:

-

Low Yield? The steric bulk of the oxolane ring can impede attack. Switch to Method B (Acid Chloride generation via Ghosez's reagent or Oxalyl Chloride) to create a more reactive electrophile [1].

Protocol B: Heteroaryl Coupling via

Context: Common in kinase inhibitor synthesis, displacing a chlorine atom on a pyrimidine, purine, or quinazoline scaffold.

Reagents:

-

Electrophile: 4-chloropyrimidine or similar electron-deficient heteroaryl halide (1.0 equiv).

-

Nucleophile: N-(2-phenylethyl)oxolan-3-amine (1.2 equiv).

-

Base:

(2.0 equiv) or TEA (3.0 equiv). -

Solvent: n-Butanol (for thermal) or DMSO (for microwave).

Step-by-Step Methodology:

-

Preparation: Dissolve the heteroaryl chloride in n-Butanol (0.5 M).

-

Addition: Add the amine (1.2 equiv) and base (

). -

Thermal Activation:

-

Standard: Heat to 100°C – 120°C for 12 hours.

-

Microwave (Preferred): Heat to 140°C for 30 minutes in DMSO.

-

-

Workup:

-

Remove n-Butanol under reduced pressure (azeotrope with heptane if necessary).

-

Resuspend in DCM, wash with water.

-

-

Validation:

-

The secondary amine should displace the halide. If the heteroaryl ring is not sufficiently electron-poor (e.g., unactivated pyridine), this method will fail. In that case, use Buchwald-Hartwig conditions (Pd2(dba)3, XPhos, NaOtBu) [2].

-

Mechanism of Action & Pharmacophore Mapping

Understanding how this building block interacts within a binding pocket is crucial for rational drug design.

Figure 2: Pharmacophore mapping of the scaffold within a theoretical GPCR binding pocket.

-

Interaction 1 (Red): The phenethyl group occupies the hydrophobic orthosteric pocket (common in aminergic GPCRs).

-

Interaction 2 (Blue): Upon amide coupling, the nitrogen loses basicity. However, if used in reductive amination (keeping the amine basic), it forms a critical salt bridge with Aspartate residues (e.g., D3.32 in GPCRs).

-

Interaction 3 (Yellow): The oxolane oxygen acts as a weak H-bond acceptor, potentially picking up interactions with Serine or Threonine residues that a cyclopentyl ring would miss.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

-

Ghosh, A. K., et al. (2019). Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 29(16), 2207-2211. Link

-

Nortcliffe, A., et al. (2017).[3] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[3][4] Link

Sources

Preparation of N-phenethyltetrahydrofuran-3-amine hydrochloride salt

Application Note: Scalable Synthesis of N-Phenethyltetrahydrofuran-3-amine Hydrochloride via Reductive Amination

Executive Summary

This application note details a robust, scalable protocol for the preparation of N-phenethyltetrahydrofuran-3-amine hydrochloride , a valuable secondary amine building block often utilized in the synthesis of CNS-active pharmaceutical ingredients (APIs).

Unlike traditional alkylation methods that suffer from over-alkylation (quaternary salt formation), this protocol utilizes the Abdel-Magid Reductive Amination . This method employs Sodium Triacetoxyborohydride (STAB) to selectively reduce the intermediate imine in the presence of the ketone, ensuring high chemoselectivity for the secondary amine. The final isolation as a hydrochloride salt ensures long-term stability and ease of handling.

Chemical Strategy & Mechanism

The synthesis proceeds via a "one-pot, two-step" mechanism.

-

Imine Formation: Tetrahydrofuran-3-one condenses with 2-phenylethylamine to form an imine (Schiff base). Acetic acid is used as a catalyst to protonate the carbonyl oxygen, facilitating nucleophilic attack.

-

Selective Reduction: The imine is reduced in situ by Sodium Triacetoxyborohydride (STAB). STAB is chosen over Sodium Cyanoborohydride (

) due to its lower toxicity and superior selectivity; it reduces the protonated imine faster than the starting ketone.

Reaction Scheme Visualization

Figure 1: Reaction pathway from starting materials to the final hydrochloride salt.

Materials & Equipment

Reagents:

-

Tetrahydrofuran-3-one (CAS: 22929-52-8) | Purity: >97%[1]

-

2-Phenylethylamine (CAS: 64-04-0) | Purity: >99%[1]

-

Sodium Triacetoxyborohydride (STAB) (CAS: 56553-60-7) | Handle under inert atmosphere.

-

Acetic Acid (Glacial) | Catalyst.

-

Dichloromethane (DCM) | Anhydrous (Water <50 ppm).

-

HCl in 1,4-Dioxane (4.0 M) | For salt formation.

Equipment:

-

3-Neck Round Bottom Flask (RBF) equipped with nitrogen inlet.

-

Magnetic stirrer or overhead mechanical stirrer (for >10g scale).

-

Addition funnel (pressure-equalizing).

-

Rotary Evaporator.

Experimental Protocol

Part A: Synthesis of the Free Base

Stoichiometry Table:

| Component | Equiv. | MW ( g/mol ) | Amount (Example) | Role |

|---|---|---|---|---|

| Tetrahydrofuran-3-one | 1.0 | 86.09 | 8.61 g (100 mmol) | Substrate |

| 2-Phenylethylamine | 1.05 | 121.18 | 12.72 g (105 mmol) | Amine Source |

| Acetic Acid | 1.0 | 60.05 | 6.00 g (100 mmol) | Catalyst |

| NaBH(OAc)3 (STAB) | 1.4 | 211.94 | 29.67 g (140 mmol) | Reducing Agent |

| Dichloromethane (DCM) | - | - | 250 mL | Solvent |

Step-by-Step Methodology:

-

Preparation: Flame-dry a 500 mL 3-neck RBF and flush with Nitrogen (

). Add Tetrahydrofuran-3-one (1.0 eq) and anhydrous DCM (10 mL/g of substrate). -

Amine Addition: Add 2-Phenylethylamine (1.05 eq) to the stirring solution.

-

Catalysis: Add Acetic Acid (1.0 eq). Note: The reaction may warm slightly; this promotes imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

-

Expert Insight: Although STAB allows for "direct" reductive amination, a short pre-stir ensures the equilibrium shifts toward the imine before the hydride source is introduced, minimizing direct reduction of the ketone to the alcohol.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 eq) portion-wise over 20 minutes to manage gas evolution.

-

Reaction: Remove the ice bath and stir at RT for 4–16 hours.

-

Monitoring: Check by TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the ketone.

-

-

Quench: Cool to 0°C. Slowly add saturated aqueous

until gas evolution ceases and pH > 8. -

Workup:

Part B: Purification & Salt Formation (Hydrochloride)[4]

The crude free base is often an oil. Converting it to the HCl salt purifies it via crystallization.

Protocol:

-

Dissolution: Dissolve the crude free base oil in a minimal amount of anhydrous Diethyl Ether (

) or Ethanol (approx. 5 mL/g).-

Note: If the crude is very impure, perform a quick silica plug filtration (eluting with DCM/MeOH) before salt formation.

-

-

Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane (1.2 eq relative to theoretical yield).

-

Precipitation: A white precipitate should form immediately.

-

Troubleshooting: If an oil forms instead of a solid (gumming), heat the mixture to reflux (if using EtOH) to redissolve, then let it cool slowly to RT, then to 4°C. Scratching the glass induces nucleation.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold

to remove non-basic impurities. -

Drying: Dry under high vacuum at 40°C for 6 hours to remove trace dioxane/solvent.

Workflow Logic & Purification Strategy

The following diagram illustrates the decision matrix for the workup, ensuring high purity.

Figure 2: Workup and purification logic flow.

Analytical Validation

To ensure the integrity of the protocol, the final product must meet these specifications:

-

1H NMR (DMSO-d6, 400 MHz):

-

9.0-9.5 ppm (br s, 2H,

- 7.2-7.4 ppm (m, 5H, Aromatic protons).

- 3.8-4.0 ppm (m, THF ring protons adjacent to O).

- 3.6 ppm (m, 1H, CH-N chiral center).

-

3.0-3.2 ppm (m, ethylene bridge

-

9.0-9.5 ppm (br s, 2H,

-

Melting Point: Expected range 160°C – 180°C (Dependent on crystal polymorph and residual solvent; specific experimental verification required).

-

Mass Spectrometry (ESI+): Calculated

; Observed

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Imine Formation | Increase pre-stir time with AcOH before adding STAB. Ensure molecular sieves are used if solvent is wet. |

| Product is an Oil | Residual Solvent / Impurities | Triturate the oil with anhydrous diethyl ether or hexane. Sonicate to induce crystallization. |

| Tertiary Amine Present | Dialkylation | Unlikely with ketone substrates due to sterics, but ensure strict 1:1 stoichiometry of ketone. |

| Starting Material Remains | Old STAB Reagent | STAB decomposes with moisture. Use a fresh bottle or increase equivalents to 1.6 eq. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]

-

Tripathi, R. P. , et al. (2008). Sodium triacetoxyborohydride: A versatile reducing agent.[4][5][7] Current Organic Chemistry, 12(13), 1093-1115. [Link]

-

Clayden, J. , Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group). [Link]

Sources

- 1. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 2. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]

- 3. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Synthesis of CNS-Active Analogs from Oxolan-3-Amine Scaffolds: Strategies and Protocols

An Application Guide for Medicinal Chemists

Abstract

The oxolan-3-amine (or 3-aminotetrahydrofuran) core represents a valuable and increasingly utilized scaffold in modern medicinal chemistry. Its inherent three-dimensionality, polarity, and stereochemical potential make it an attractive bioisostere for more traditional saturated heterocycles like piperidine, particularly in the pursuit of novel Central Nervous System (CNS) therapeutics.[1][2] This guide provides a comprehensive overview of the synthesis of the chiral oxolan-3-amine scaffold and details robust protocols for its derivatization into N-acyl and N-aryl analogs, two classes of compounds with high potential for interacting with key CNS targets such as dopamine and serotonin receptors.[3][4][5] We emphasize the causality behind experimental choices, offering field-proven insights to guide researchers in drug discovery and development.

Introduction: The Strategic Value of the Oxolan-3-Amine Scaffold in CNS Drug Design

The design of small molecules capable of effectively modulating CNS targets is a paramount challenge in pharmaceutical research.[6] Historically, scaffolds such as piperidine and piperazine have dominated the landscape of CNS-active drugs, owing to their ability to present key pharmacophoric elements in a defined spatial orientation.[7][8] However, the drive to optimize properties such as metabolic stability, aqueous solubility, and blood-brain barrier (BBB) penetration, while also exploring new intellectual property space, has fueled the search for alternative scaffolds.[9][10]

The oxolan-3-amine framework emerges as a compelling candidate. The replacement of a methylene group in a carbocyclic or piperidine ring with an ether oxygen atom introduces a hydrogen bond acceptor, reduces lipophilicity, and can significantly alter the molecule's conformational preferences and metabolic profile.[11] This strategy of bioisosteric replacement can lead to compounds with improved pharmacokinetic properties and novel structure-activity relationships (SAR).[12]

This document serves as a technical guide for researchers, outlining:

-

An efficient, scalable synthesis of the chiral oxolan-3-amine core.

-

Detailed, step-by-step protocols for the N-functionalization of this core to generate diverse libraries of amides and aryl amines.

-

A discussion of the strategic rationale and potential SAR implications for designing novel CNS-active agents.

Synthesis of the Core Scaffold: Chiral (R)-Oxolan-3-amine

Stereochemistry is critical for biological activity, as enantiomers often exhibit profoundly different potency, selectivity, and safety profiles at chiral CNS targets. Therefore, access to enantiomerically pure starting materials is essential. A reliable method to produce (R)-oxolan-3-amine begins with (R)-tetrahydrofuran-3-carboxylic acid, which can be prepared from commercially available precursors. The following two-step protocol involves the formation of an amide followed by a Hofmann rearrangement.[13]

Experimental Protocol 2.1: Synthesis of (R)-Oxolan-3-amine

Step 1: Amidation of (R)-Tetrahydrofuran-3-carboxylic acid

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve (R)-tetrahydrofuran-3-carboxylic acid (58.1 g, 0.5 mol) in 200 mL of dichloromethane (DCM). Add triethylamine (5 mL, approx. 0.036 mol).

-

Acid Chloride Formation: Cool the mixture in an ice-salt bath to 0°C. Slowly add thionyl chloride (SOCl₂) (65.4 mL, 0.75 mol, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

-